molecular formula C11H12Cl3NO2 B2996135 (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1392210-64-8

(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B2996135
CAS No.: 1392210-64-8
M. Wt: 296.57
InChI Key: GQVOOINHJKKVGO-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a racemic pyrrolidine derivative featuring a trans-configuration, where the pyrrolidine ring is substituted at the 4-position with a 2,3-dichlorophenyl group and at the 3-position with a carboxylic acid. The hydrochloride salt enhances solubility, making it suitable for laboratory applications.

Properties

CAS No.

1392210-64-8

Molecular Formula

C11H12Cl3NO2

Molecular Weight

296.57

IUPAC Name

(3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H11Cl2NO2.ClH/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16;/h1-3,7-8,14H,4-5H2,(H,15,16);1H/t7-,8+;/m0./s1

InChI Key

GQVOOINHJKKVGO-KZYPOYLOSA-N

SMILES

C1C(C(CN1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl.Cl

solubility

not available

Origin of Product

United States

Biological Activity

(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1392266-51-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11Cl2NO2
  • Molecular Weight : 260.12 g/mol
  • CAS Number : 1392266-51-1

Biological Activity Overview

The biological activity of (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl has been investigated in various studies, revealing its potential effects in several therapeutic areas:

  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits significant antiproliferative activity, particularly against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Neuroprotective Effects :
    • Research indicates that this compound may possess neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. It has been shown to inhibit specific enzymes related to neurodegeneration, although detailed mechanisms remain under investigation .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may modulate inflammatory pathways, contributing to its overall therapeutic profile .

The precise mechanisms by which (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid exerts its biological effects are still being elucidated. However, several pathways have been identified:

  • Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : It may influence various signaling cascades that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerSignificant cytotoxicity against HeLa and Caco-2 cells with IC50 values <10 µM.
NeuroprotectionInhibition of acetylcholinesterase activity, suggesting potential in Alzheimer's therapy.
Anti-inflammatoryReduction in pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of trans-4-aryl-pyrrolidine-3-carboxylic acid derivatives, differing primarily in substituents on the phenyl ring. Key analogs and their properties are summarized below:

Structural and Physicochemical Comparisons

Compound Name Substituent(s) on Phenyl Molecular Formula (HCl Salt) Molecular Weight (g/mol) Purity Key Features Source (Evidence)
(+/-)-trans-4-(2,3-Dichloro-phenyl)-... HCl 2,3-dichloro C₁₁H₁₂Cl₃NO₂* ~296.6 N/A Electron-withdrawing Cl groups Target Compound
(+/-)-trans-4-(2-Chloro-phenyl)-... HCl 2-chloro C₁₁H₁₃Cl₂NO₂ 262.13 ≥95% Monosubstituted Cl; discontinued
(+/-)-trans-4-(3-Chloro-phenyl)-... HCl 3-chloro C₁₁H₁₃Cl₂NO₂ 262.13 98% Meta-substituted Cl; lab use
(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-... HCl 2,3-dimethoxy C₁₃H₁₈ClNO₄ 295.74 90% Electron-donating OCH₃ groups
(±)-trans-4-(1-Naphthyl)-... HCl 1-naphthyl C₁₅H₁₄ClNO₂ 277.74 N/A Extended aromatic system
(+/-)-trans-4-(4-Ethyl-phenyl)-... HCl 4-ethyl C₁₃H₁₈ClNO₂ 255.74 N/A Alkyl substituent

*Calculated based on structural analogs; exact data for the target compound are unavailable.

Key Observations:
  • Substituent Effects: Chlorine Groups: The 2,3-dichloro substitution likely increases lipophilicity and electron-withdrawing effects compared to monosubstituted analogs (e.g., 2-Cl or 3-Cl). This may influence binding affinity in biological systems . Naphthyl and Alkyl Groups: Bulky substituents like naphthyl () or ethyl () may sterically hinder interactions with targets compared to smaller halogens .
  • Stereochemistry : The trans-configuration is conserved across analogs, ensuring consistent spatial orientation of functional groups. This configuration is critical for interactions with chiral biological targets .

Q & A

Q. What are the recommended synthetic routes for (±)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl, and how can reaction conditions be optimized?

A common approach involves condensation and cyclization of substituted benzaldehyde derivatives with amino acids or heterocyclic precursors. For example, palladium/copper catalysts in solvents like DMF or toluene can facilitate cross-coupling reactions to introduce the 2,3-dichlorophenyl group . Protecting groups (e.g., Boc) may stabilize intermediates during pyrrolidine ring formation . Optimization should focus on:

  • Temperature control : Elevated temperatures (80–120°C) improve cyclization but may degrade sensitive intermediates.
  • Catalyst loading : 5–10 mol% Pd/Cu balances cost and yield.
  • Purification : Column chromatography or recrystallization removes unreacted starting materials .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • NMR (¹H/¹³C) : Key peaks include the pyrrolidine ring protons (δ 2.5–4.0 ppm) and aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm). Trans-configuration is confirmed by coupling constants (J = 8–10 Hz for adjacent protons) .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 296.57 (free base) and 333.12 (HCl salt) validate the molecular formula .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing .

Q. What purification strategies are effective for isolating high-purity samples?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve diastereomers .
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity. Slow cooling (1°C/min) minimizes impurities .
  • Lyophilization : For hygroscopic intermediates, freeze-drying preserves stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substitution on biological activity?

  • Comparative analogs : Synthesize derivatives with varying halogen positions (e.g., 2,4-dichloro, 3,4-dichloro) and test in receptor-binding assays .
  • Computational modeling : Density functional theory (DFT) calculates electrostatic potentials to predict interactions with targets like ion channels or enzymes .
  • In vitro assays : Measure IC₅₀ values in cell lines expressing target receptors (e.g., GABAₐ) to correlate substituent effects with potency .

Q. What methodological considerations are essential for pharmacokinetic (PK) studies of this compound?

  • Dose selection : Start with 1–10 mg/kg (oral/i.v.) in rodents, based on LD₅₀ data from acute toxicity studies .
  • Bioanalytical methods : LC-MS/MS with deuterated internal standards quantifies plasma/tissue concentrations (LOQ: 1 ng/mL) .
  • Metabolite profiling : Incubate with liver microsomes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

  • Reaction reproducibility : Verify moisture/oxygen sensitivity by repeating syntheses under inert atmospheres .
  • Batch variability : Compare NMR spectra of different batches to detect impurities affecting bioactivity .
  • Assay standardization : Use positive controls (e.g., known inhibitors) and harmonize protocols (e.g., cell passage number, incubation time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.